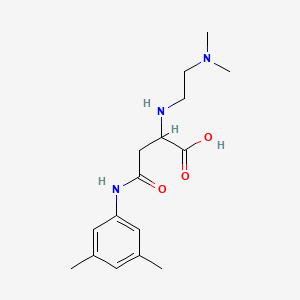

2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involves the conversion of hippuric acid into an oxazolone derivative, which is then hydrolyzed . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized through various analytical techniques, including IR, NMR, and X-ray diffraction .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from readily available precursors. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate starts with hippuric acid, which undergoes a reaction with N,N-dimethylacetamide and phosphorus oxychloride to form an oxazolone derivative. This intermediate is then hydrolyzed to yield the final product . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic techniques. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was observed to be red-shifted, indicating proton transfer to a neighboring oxygen atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, involving steps such as condensation, hydrolysis, and ring-opening reactions. The reactivity of these compounds can be further explored by treating them with various reagents. For example, methyl 2-benzoylamino-3-oxobutanoate was reacted with hydrazines to yield pyrazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through different analytical methods. The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell, and intermolecular hydrogen bonds were observed to link the molecules into chains . The thermal stability was assessed using DTA and TGA analysis, and the absorption wavelength was determined by UV-Vis spectrophotometry . The first hyperpolarizability and infrared intensities of the compound were also reported, providing insight into its potential nonlinear optical properties .

科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing compounds with structures similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid, focusing on their unique chemical properties and potential applications in creating novel molecules. For instance, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate demonstrates the compound's utility in generating fused 3-aminopyran-2-ones and 3-aminoazolo- and -azinopyrimidin-4(4H)-ones, showcasing the diverse chemical transformations possible with these structures (Gorazd Soršak, B. Stanovnik, & S. Grdadolnik, 1998).

Optical and Electronic Properties

Investigations into the optical and electronic properties of related compounds reveal their potential in advanced materials science. For example, the synthesis and optical properties of 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino}ethoxy)-4-oxobutanoic acid as a fluorescent probe for β-amyloid demonstrate its application in detecting biological targets, highlighting its significance in molecular diagnostics for conditions like Alzheimer's disease (Huan-bao Fa et al., 2015).

Photocatalytic Applications

The photocatalytic applications of related compounds are explored through their reactivity under light irradiation. For instance, the photocyclization of 2-(dibenzylamino)ethyl 4-phenyl-3-oxobutanoate via remote hydrogen migration showcases the complex chemical behavior of these compounds under specific conditions, offering insights into their use in synthesizing cyclic structures through photochemical pathways (T. Hasegawa, K. Mukai, Kimiko Mizukoshi, & M. Yoshioka, 1990).

Analytical and Sensing Applications

The development of fluorescent probes based on the structural framework similar to 2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid for detecting ions and molecules showcases the utility of these compounds in analytical chemistry. For example, fluorescent probes for Cu2+, Hg2+, and amino acids in aqueous solutions based on two mechanisms demonstrate the compound's versatility in sensing applications, underscoring its potential in environmental monitoring and bioanalysis (Chaoxia Guo et al., 2014).

特性

IUPAC Name |

2-[2-(dimethylamino)ethylamino]-4-(3,5-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-5-6-19(3)4/h7-9,14,17H,5-6,10H2,1-4H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCEBFTJGGOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(Dimethylamino)ethyl)amino)-4-((3,5-dimethylphenyl)amino)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

![4-methyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2524245.png)

![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)

![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)